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molecular formula C15H10ClNO2 B8759124 2-(3-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 106106-52-9

2-(3-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B8759124
M. Wt: 271.70 g/mol
InChI Key: PIWAGCRVYCUFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04673740

Procedure details

When the reaction conditions of Example 1 are employed but 11.3 g of 5-methylanthranilic acid and 13.1 g of 3-chlorobenzoyl chloride are used, 18.5 g (91%) of 6-methyl-2-(m-chlorophenyl)-4H-3,1-benzoxazin-4-one of melting point 160°-162° C. are obtained.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16](Cl)=O>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:16]([C:15]3[CH:19]=[CH:20][CH:21]=[C:13]([Cl:12])[CH:14]=3)[O:8][C:7](=[O:9])[C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)N
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the reaction conditions of Example 1

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C(OC(=N2)C2=CC(=CC=C2)Cl)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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